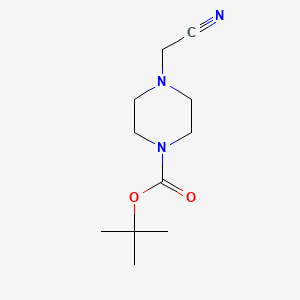

4-(Cianometil)piperazina-1-carboxilato de tert-butilo

Descripción general

Descripción

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of applications in medicinal chemistry due to their biological activity and their role as intermediates in the synthesis of various pharmaceuticals. Although the specific compound "Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate" is not directly mentioned in the provided papers, the papers do discuss similar tert-butyl piperazine-1-carboxylate derivatives, which are important intermediates in the synthesis of biologically active compounds, including anticancer drugs and nociceptin antagonists .

Synthesis Analysis

Molecular Structure Analysis

The molecular structures of tert-butyl piperazine-1-carboxylate derivatives are often confirmed using spectroscopic methods such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (FT-IR), as well as X-ray crystallography . For instance, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate revealed that the piperazine ring adopts a chair conformation and the molecule contains dihedral angles that are indicative of its three-dimensional conformation .

Chemical Reactions Analysis

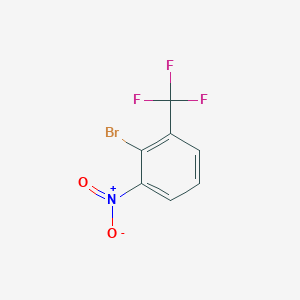

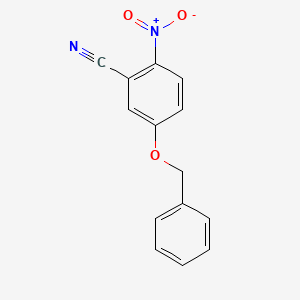

The tert-butyl piperazine-1-carboxylate derivatives participate in various chemical reactions, which are essential for their transformation into biologically active molecules. For example, the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate involved amination of 4-iodo-2-methyl-6-nitroaniline using a copper catalyst . These reactions are crucial for the introduction of functional groups that confer the desired biological activity to the final compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives are influenced by their molecular structure. X-ray diffraction studies provide information on the crystal system, space group, and unit cell parameters, which are important for understanding the solid-state properties of these compounds . Additionally, density functional theory (DFT) calculations can be used to predict and compare the optimal molecular structure and to study the molecular electrostatic potential and frontier molecular orbitals, which are relevant for understanding the reactivity and interaction of these compounds with biological targets .

Aplicaciones Científicas De Investigación

Síntesis de Nuevos Compuestos Orgánicos

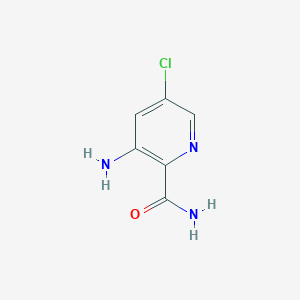

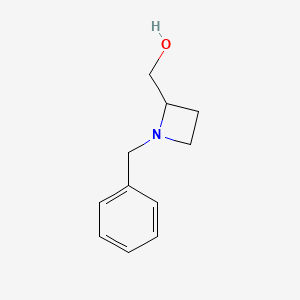

El 4-(Cianometil)piperazina-1-carboxilato de tert-butilo sirve como un bloque de construcción versátil en la síntesis de una variedad de nuevos compuestos orgánicos. Su estructura permite la creación de amidas, sulfonamidas, bases de Mannich, bases de Schiff, tiazolidinonas, azetidinonas e imidazolinonas. Estos compuestos tienen un amplio espectro de actividades biológicas, lo que convierte al derivado de tert-butilo en un intermedio valioso en la investigación farmacéutica .

Aplicaciones Antibacterianas y Antifúngicas

El compuesto ha sido estudiado por sus propiedades antibacterianas y antifúngicas. Ha mostrado actividad moderada contra varios microorganismos, incluidas cepas grampositivas como Staphylococcus aureus y Bacillus subtilis, así como cepas gramnegativas como Escherichia coli y Pseudomonas aeruginosa. Esto sugiere un potencial para el desarrollo de nuevos agentes antimicrobianos .

Investigación Anticancerígena

Los derivados de piperazina, incluidos los sintetizados a partir del this compound, se han investigado por sus propiedades anticancerígenas. La capacidad de modificar el anillo de piperazina y mejorar la interacción con las macromoléculas lo convierte en un candidato prometedor para el diseño de fármacos anticancerígenos .

Actividad Antiparasitaria

La investigación ha indicado que los derivados de piperazina pueden exhibir actividad antiparasitaria. Esto abre posibilidades para que el compuesto se utilice en el desarrollo de tratamientos contra infecciones parasitarias, contribuyendo al campo de la medicina tropical .

Efectos Antihistamínicos y Antidepresivos

Los derivados del compuesto se han asociado con actividades antihistamínicas y antidepresivas. Esto destaca su posible uso en la síntesis de medicamentos destinados a tratar alergias y depresión, respectivamente .

Descubrimiento y Desarrollo de Fármacos

Debido a su flexibilidad conformacional, solubilidad en agua y capacidad para formar enlaces de hidrógeno, el this compound se considera una estrategia sintética importante en el descubrimiento de fármacos. Se puede utilizar para ajustar las propiedades fisicoquímicas moleculares, lo cual es crucial en el desarrollo de nuevos productos farmacéuticos .

Safety and Hazards

Direcciones Futuras

The future directions of Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate could involve its use in the synthesis of more complex bioactive molecules. Its ability to undergo Buchwald-Hartwig amination with various aryl halides makes it a valuable intermediate in the synthesis of various drug substances .

Mecanismo De Acción

Target of Action

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is a complex organic compound that is used in the synthesis of various biologically active compounds . .

Mode of Action

It’s known that piperazine derivatives can undergo buchwald-hartwig amination with various aryl halides to form corresponding amine derivatives .

Biochemical Pathways

It’s known that piperazine derivatives can be involved in various biochemical reactions, including the synthesis of bioactive molecules .

Result of Action

It’s known that piperazine derivatives can have various biological effects, depending on their specific structures and targets .

Action Environment

It’s recommended to store the compound in a dark place, sealed in dry, at room temperature .

Propiedades

IUPAC Name |

tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h5-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUKCGDZZNLDPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620344 | |

| Record name | tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77290-31-4 | |

| Record name | 1,1-Dimethylethyl 4-(cyanomethyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77290-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1291289.png)

![1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1291308.png)